molecular formula C13H15N3O2 B2757183 2-((1-Acetylpiperidin-4-yl)oxy)nicotinonitrile CAS No. 1797270-14-4

2-((1-Acetylpiperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2757183
CAS No.: 1797270-14-4
M. Wt: 245.282
InChI Key: VUWLUOMDBQISNO-UHFFFAOYSA-N
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Description

2-((1-Acetylpiperidin-4-yl)oxy)nicotinonitrile is a synthetic compound with potential biological and pharmaceutical applications. It has the molecular formula C13H15N3O2 and a molecular weight of 245.282. This compound is known for its unique structure, which combines a piperidine ring with a nicotinonitrile moiety, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Acetylpiperidin-4-yl)oxy)nicotinonitrile typically involves the reaction of 1-acetylpiperidine with nicotinonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-((1-Acetylpiperidin-4-yl)oxy)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative .

Scientific Research Applications

2-((1-Acetylpiperidin-4-yl)oxy)nicotinonitrile has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-Acetylpiperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **2-((1-Acetylpiperidin-4-yl)oxy)pyridine
  • **2-((1-Acetylpiperidin-4-yl)oxy)benzene
  • **2-((1-Acetylpiperidin-4-yl)oxy)thiophene

Uniqueness

2-((1-Acetylpiperidin-4-yl)oxy)nicotinonitrile stands out due to its unique combination of a piperidine ring and a nicotinonitrile moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(1-acetylpiperidin-4-yl)oxypyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-10(17)16-7-4-12(5-8-16)18-13-11(9-14)3-2-6-15-13/h2-3,6,12H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWLUOMDBQISNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)OC2=C(C=CC=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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